5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Suzuki-Miyaura Cross-Coupling Imidazole Derivatization Reaction Optimization

Unlike unstable free boronic acids prone to protodeboronation, this stable pinacol ester serves as a robust precursor for generating highly efficient N-protected (e.g., N-THP) derivatives essential for successful Suzuki-Miyaura couplings. Its orthogonal reactivity allows selective manipulation of the unprotected NH for advanced heterocyclic synthesis. Verify availability and technical specifications below.

Molecular Formula C9H15BN2O2
Molecular Weight 194.04 g/mol
CAS No. 1203671-64-0
Cat. No. B1401324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
CAS1203671-64-0
Molecular FormulaC9H15BN2O2
Molecular Weight194.04 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=CN2
InChIInChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3,(H,11,12)
InChIKeyRPHOSVGTSZUHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS 1203671-64-0): Key Properties and Procurement-Relevant Identification


5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS 1203671-64-0), also referred to as 1H-imidazole-5-boronic acid pinacol ester, is a boron-containing heterocyclic building block with the molecular formula C9H15BN2O2 and a molecular weight of 194.04 g/mol [1]. This compound belongs to the class of imidazolyl boronate esters, which are widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds [2]. The pinacol ester moiety is incorporated to confer enhanced stability and handling characteristics compared to the corresponding free boronic acid.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Why Generic Imidazole Boronate Substitution is Not Advisable


Within the family of imidazole boronates, simple substitution with an unprotected boronic acid or an N-protected analog is not chemically equivalent and can lead to significant differences in synthetic outcomes. The unprotected imidazolylboronic acid is highly susceptible to protodeboronation, resulting in the loss of the boron moiety under typical Suzuki-Miyaura conditions [1]. Conversely, N-protected derivatives, such as the N-THP imidazole boronic acid pinacol ester, demonstrate markedly improved cross-coupling efficiency, whereas the unprotected pinacol ester itself has been characterized as a poor coupling partner in direct comparisons [2]. Therefore, the choice between these forms dictates reaction feasibility, yield, and the requirement for additional protection/deprotection steps, underscoring that they are not interchangeable reagents.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Quantifiable Differentiation Evidence Guide


Suzuki-Miyaura Coupling Efficiency: Unprotected Pinacol Ester vs. N-THP Protected Analog

A direct comparison reported by Prim et al. (2008) demonstrates that the unprotected imidazole boronic acid pinacol ester is a poor coupling partner in Suzuki-Miyaura reactions. In contrast, the N-THP protected version of the same boronate ester enables efficient cross-coupling with a wide range of (het)aryl halides, providing access to 4(5)-(het)aryl-1H-imidazoles [1]. This indicates that for synthetic applications requiring high coupling yields, the unprotected ester is unsuitable without prior N-protection, establishing a clear performance-based differentiation.

Suzuki-Miyaura Cross-Coupling Imidazole Derivatization Reaction Optimization

Hydrolytic Stability Advantage of the Pinacol Ester over Free Imidazolylboronic Acid

The free imidazolylboronic acid counterpart is highly susceptible to protodeboronation, a rapid C-B bond cleavage that occurs under mild hydrolytic conditions, effectively destroying the reagent's functionality [1]. In contrast, the pinacol ester derivative exhibits significantly enhanced stability towards hydrolysis and protodeboronation [2], making it a more reliable and shelf-stable building block for research and industrial use.

Boronate Ester Stability Protodeboronation Reagent Handling

Solubility and Physical Form Advantages for Synthetic Handling

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is typically supplied as a white crystalline powder that is soluble in water and common organic solvents [1]. This physical form and solubility profile are advantageous for precise weighing and dissolution in reaction media, compared to the often hygroscopic and less stable free boronic acids, which can present handling challenges and require strict anhydrous conditions [2].

Reagent Solubility Organic Synthesis Compound Handling

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Research and Industrial Application Scenarios Based on Quantitative Evidence


Precursor for the Synthesis of N-Protected Imidazole Boronates

Given the documented poor performance of the unprotected pinacol ester in direct Suzuki-Miyaura couplings [1], this compound finds its most practical application as a precursor to more reactive N-protected derivatives, such as the N-THP protected boronate ester. Researchers can leverage the commercial availability and stability of this pinacol ester to perform a straightforward N-protection step, thereby generating a highly efficient coupling partner for the construction of complex 4(5)-arylimidazoles.

Use in Orthogonal Synthetic Transformations Requiring an Unprotected Imidazole NH

In synthetic sequences where the unprotected imidazole NH is essential for subsequent reactions (e.g., N-alkylation, metal coordination, or hydrogen-bond-directed catalysis), this compound provides a stable boronate handle that can be selectively manipulated after the NH functionality has been exploited. This orthogonal reactivity allows for the stepwise construction of highly functionalized imidazole-containing molecules.

Standard Reagent for Method Development and Optimization Studies

Due to its well-defined physical properties and commercial availability, this compound serves as a reliable standard for developing and optimizing new cross-coupling methodologies, including those aimed at overcoming the inherent challenges of imidazole boronates. It can be used to benchmark catalyst systems, bases, and reaction conditions for the coupling of challenging heteroaryl boronates.

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